molecular formula C14H21N B13262629 N-(1-cyclopropylethyl)-4-propylaniline

N-(1-cyclopropylethyl)-4-propylaniline

Cat. No.: B13262629
M. Wt: 203.32 g/mol
InChI Key: LZNHLENEOSNORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropylethyl)-4-propylaniline is a substituted aniline derivative characterized by a cyclopropylethyl group attached to the nitrogen atom and a propyl group at the para position of the aromatic ring. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol. The cyclopropyl group introduces steric strain and conformational rigidity, while the propyl substituent enhances hydrophobicity and influences electronic properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-propylaniline

InChI

InChI=1S/C14H21N/c1-3-4-12-5-9-14(10-6-12)15-11(2)13-7-8-13/h5-6,9-11,13,15H,3-4,7-8H2,1-2H3

InChI Key

LZNHLENEOSNORO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-4-propylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline ring. One common method is the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The cyclopropyl group can then be introduced to the aniline ring through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-4-propylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyclopropylethyl)-4-propylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-4-propylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The biological and chemical properties of N-(1-cyclopropylethyl)-4-propylaniline are heavily influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Features Key Properties
This compound C₁₄H₂₁N Cyclopropylethyl (N), Propyl (para) High hydrophobicity; enhanced binding affinity due to steric effects .
N-(1-Cyclopropylethyl)-4-ethylaniline C₁₃H₁₉N Cyclopropylethyl (N), Ethyl (para) Reduced lipophilicity compared to propyl analog; moderate receptor affinity .
N-(1-Cyclobutylethyl)-4-propylaniline C₁₅H₂₃N Cyclobutylethyl (N), Propyl (para) Larger ring size increases steric bulk but reduces metabolic stability .
N-(1-Cyclopropylethyl)-2-propylaniline C₁₄H₂₁N Cyclopropylethyl (N), Propyl (ortho) Altered electronic effects; lower solubility due to hindered solvation .
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN Cyclopropylmethyl (N), Chlorine (para) Electronegative Cl enhances reactivity; potential toxicity concerns .
Key Observations:

Substituent Position : Propyl at the para position (target compound) optimizes hydrophobic interactions and electronic effects compared to ortho or meta positions .

Cycloalkyl Modifications : Cyclopropylethyl groups improve binding specificity over cyclobutyl or cyclohexyl analogs due to optimal ring strain and conformational flexibility .

Functional Groups : Propyl substituents enhance lipophilicity and membrane permeability compared to ethyl or methyl groups, making the target compound more suitable for drug candidates .

Insights:
  • The propyl group in the target compound improves membrane penetration, contributing to its lower IC₅₀ compared to ethyl or methoxy analogs .
  • Cyclopropyl-containing compounds generally exhibit better metabolic stability than cyclohexyl derivatives, which are prone to oxidative degradation .

Biological Activity

N-(1-Cyclopropylethyl)-4-propylaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of tyrosine kinase modulation and other cellular processes. This article compiles various research findings, case studies, and synthesis methodologies related to the compound's biological activity.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the following structural formula:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This compound features a cyclopropyl group attached to an ethyl chain, which in turn is linked to a propylaniline moiety. The unique structure may influence its interaction with biological targets, particularly enzymes involved in signal transduction.

Tyrosine Kinase Modulation

Research indicates that compounds similar to this compound can act as modulators of protein tyrosine kinases (PTKs). PTKs play critical roles in regulating cell proliferation, survival, and apoptosis. Enhanced activity of PTKs has been implicated in various cancers and other proliferative diseases. Inhibition of specific PTKs can thus provide therapeutic benefits in oncology and immunology .

Inhibition of Sphingosine Kinase 1 (SK1)

Sphingosine kinase 1 (SK1) is another target for compounds like this compound. SK1 is involved in the sphingolipid signaling pathway, which regulates cell growth and apoptosis. Inhibition of SK1 has been linked to potential therapeutic effects in diseases such as cancer and immune disorders .

Study on Biological Activity

A study published in a patent application highlights the synthesis and biological evaluation of various aniline derivatives, including this compound. The research demonstrated that these compounds exhibit significant inhibitory effects on certain tyrosine kinases, which are crucial for tumor growth and metastasis. The data indicated that modifications on the aniline ring could enhance potency against specific cancer cell lines .

Toxicological Profile

According to PubChem data, this compound exhibits harmful effects if ingested or if it comes into contact with skin. The acute toxicity levels suggest that while the compound shows promise for therapeutic applications, safety assessments are crucial before clinical use .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the hydroaminoalkylation of styrene derivatives with anilines under catalytic conditions. This process allows for the selective formation of branched products, which can be further modified to yield the desired compound .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Tyrosine Kinase ModulationVarious PTKsInhibition of cancer cell growth
Sphingosine Kinase 1 InhibitionSK1Reduced cell proliferation
Acute Toxicity AssessmentGeneralHarmful if swallowed/dermal

Q & A

Q. What are the critical physicochemical properties of N-(1-cyclopropylethyl)-4-propylaniline, and how do they inform laboratory handling protocols?

While direct data for this compound is limited, insights can be drawn from its structural analogs. For example, 4-propylaniline (a core component) has a boiling point of 225°C and a density of ~1.0 g/cm³ . The cyclopropylethyl group likely increases hydrophobicity, necessitating non-polar solvents for dissolution. Researchers should prioritize determining melting points via differential scanning calorimetry (DSC) and purity via HPLC. Safety protocols should align with GHS07 guidelines (e.g., handling in ventilated hoods due to potential volatility) .

Q. What synthetic routes are viable for this compound, and how is product purity validated?

A plausible route involves alkylating 4-propylaniline with 1-cyclopropylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress can be monitored via thin-layer chromatography (TLC), with purification by column chromatography. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for confirming substitution patterns. Gas chromatography-mass spectrometry (GC-MS) can further validate molecular weight and purity .

Advanced Research Questions

Q. How can nuclear Overhauser effect (NOE) NMR spectroscopy elucidate conformational flexibility in this compound?

NOE experiments are effective for studying flexible molecules. For 4-propylaniline, NOE-derived interproton distances showed a mean error of <3% compared to crystal structures, demonstrating reliability for flexible systems . Applying 2D NOESY to this compound can reveal rotational barriers around the aniline-cyclopropylethyl bond. Researchers should use relaxation matrix analysis to account for multi-conformational states and solvent effects.

Q. How should contradictions in biological activity data for structurally related compounds (e.g., cyproconazole) be addressed methodologically?

Cyproconazole, which shares the cyclopropylethyl motif, exhibits pesticidal activity via sterol biosynthesis inhibition . Discrepancies in efficacy studies may arise from assay conditions (e.g., pH, temperature) or stereochemical variations. Researchers should:

  • Conduct dose-response assays under standardized conditions.
  • Compare enantiomeric activity using chiral chromatography.
  • Perform molecular docking to assess binding affinity variations. Meta-analyses of existing datasets can identify confounding variables .

Q. What computational models predict solvent compatibility for reactions involving this compound?

The Hansen solubility parameters (HSPs) of 4-propylaniline (δD ≈ 18 MPa¹/², δP ≈ 3 MPa¹/², δH ≈ 6 MPa¹/²) provide a baseline . The cyclopropylethyl group increases δD (dispersion forces) and reduces δP (polarity). COSMO-RS or group contribution methods can estimate HSPs for the derivative. Experimental validation via solubility tests in solvents like toluene (high δD) or dichloromethane (moderate δP) is recommended.

Methodological Considerations

  • Structural Analysis : Prioritize NMR (¹H, ¹³C, NOESY) and X-ray crystallography for unambiguous conformation determination .
  • Bioactivity Studies : Use comparative SAR (structure-activity relationship) frameworks, referencing analogs like cyproconazole to design assays .
  • Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction yields, focusing on temperature, base strength, and solvent polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.